MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It is a camptothecin-linker compound, which means it combines the properties of camptothecin, a potent anticancer agent, with a linker that facilitates its attachment to antibodies . This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the camptothecin derivative. The camptothecin is modified to include a linker that can attach to the antibody. The synthesis typically involves peptide coupling reactions, where the amino acids valine, lysine, and glycine are sequentially added to the camptothecin derivative . The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole, and the reactions are carried out in solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the linker can be hydrolyzed under acidic or basic conditions.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents like dithiothreitol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the linker
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions include the hydrolyzed fragments of the linker and the camptothecin derivative. These products are often analyzed using techniques like high-performance liquid chromatography and mass spectrometry to confirm their structures .
Scientific Research Applications
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT has several scientific research applications:
Chemistry: Used in the development of new drug-linker conjugates for targeted drug delivery.
Biology: Studied for its ability to selectively target cancer cells and minimize off-target effects.
Medicine: Investigated in preclinical and clinical trials for its potential to treat various types of cancer.
Industry: Utilized in the production of antibody-drug conjugates for commercial use
Mechanism of Action
The mechanism of action of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves its binding to an antibody, which then targets specific antigens on cancer cells. Once bound, the compound is internalized by the cancer cell, where the linker is cleaved, releasing the camptothecin derivative. The camptothecin then inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Amidate-VC-PAB-MMAF
- DM1-PEG4-DBCO
- MC-GGFG-(7ethanol-10NH2-11F-Camptothecin)
- Val-Cit-PAB-MMAF
- Val-Ala-PABC-Exatecan
Uniqueness
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is unique due to its specific combination of camptothecin and the PEG4-Val-Lys-Gly-7-MAD linker. This combination allows for efficient targeting and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy while reducing side effects .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N9O17/c1-4-53(72)36-24-39-48-34(28-62(39)51(70)35(36)29-77-52(53)71)33(32-23-40-41(79-30-78-40)25-38(32)58-48)26-56-44(65)27-57-49(68)37(7-5-6-12-54)59-50(69)47(31(2)3)60-43(64)11-15-73-17-19-75-21-22-76-20-18-74-16-13-55-42(63)10-14-61-45(66)8-9-46(61)67/h8-9,23-25,31,37,47,72H,4-7,10-22,26-30,54H2,1-3H3,(H,55,63)(H,56,65)(H,57,68)(H,59,69)(H,60,64)/t37-,47-,53-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZKPYGAINDCHM-OMTGMLLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N9O17 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.